alpha-Cyclocostunolide
Overview
Description
Alpha-Cyclocostunolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is derived from the plant species Saussurea lappa, which is traditionally used in various medicinal applications. This compound has garnered attention for its potential therapeutic properties, particularly in the inhibition of melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Cyclocostunolide can be synthesized from costunolide through a series of chemical reactions. The process involves the conversion of costunolide to this compound using specific reagents and conditions. For instance, the preparation of this compound involves the use of oxidizing agents and controlled reaction environments to ensure the formation of the desired lactone structure .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of costunolide from plant sources, followed by its chemical transformation. The process is optimized to maximize yield and purity, employing techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Alpha-Cyclocostunolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Used in oxidation reactions to introduce oxygen atoms into the molecule.
Reducing Agents: Employed in reduction reactions to remove oxygen atoms or add hydrogen atoms.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed:
Oxidized Derivatives: These may include hydroxylated or ketone-containing compounds.
Reduced Derivatives: Dihydro derivatives with modified lactone rings.
Substituted Compounds: Molecules with new functional groups introduced through substitution reactions.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its role in inhibiting melanin production, making it a potential candidate for skin-whitening agents.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of natural herbicides and pesticides.
Mechanism of Action
The mechanism of action of alpha-Cyclocostunolide involves its interaction with specific molecular targets and pathways:
Melanin Inhibition: It inhibits the enzyme tyrosinase, which is crucial for melanin synthesis. This leads to a reduction in melanin production, making it useful in treating hyperpigmentation disorders.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Alpha-Cyclocostunolide is unique compared to other sesquiterpene lactones due to its specific biological activities and chemical structure. Similar compounds include:
- Beta-Cyclocostunolide
- Gamma-Cyclocostunolide
- Costunolide
- Dehydrocostuslactone
- Isoalantolactone
Properties
IUPAC Name |
(3aS,5aR,9aR,9bS)-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHODXTMZSDNATP-SFDCQRBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1C3C(CC2)C(=C)C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176760 | |
Record name | Cyclocostunolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2221-81-0 | |
Record name | α-Cyclocostunolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2221-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclocostunolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclocostunolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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